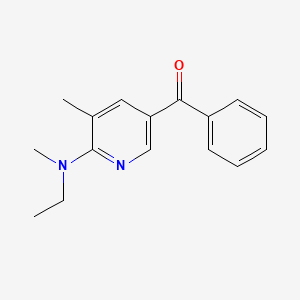

(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

[6-[ethyl(methyl)amino]-5-methylpyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C16H18N2O/c1-4-18(3)16-12(2)10-14(11-17-16)15(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3 |

InChI Key |

WZPMNKBZUOGTRM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridine Intermediate

The starting pyridine scaffold, often 6-methylpyridin-3-yl derivatives, can be synthesized or obtained commercially. A common approach involves reduction of nitrile precursors to amines using catalytic hydrogenation:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reduction of 6-methyl-nicotinonitrile to (6-methylpyridin-3-yl)methanamine | Raney Nickel catalyst, hydrogen gas, methanol solvent, 20-40°C, 2-12 hours under 50-60 psi H2 pressure | Up to 90% | Reaction under inert atmosphere; filtration to remove catalyst; product isolated as oil |

| Alternative catalyst: 10% Pd/C under hydrogen, room temperature, 3 hours | High purity amine product | Used for azide reduction to amine intermediates |

This step provides the amine intermediate crucial for subsequent functionalization.

Introduction of the Ethyl(methyl)amino Group

The ethyl(methyl)amino substituent can be introduced via nucleophilic substitution or reductive amination on the pyridine ring:

- Nucleophilic substitution: The amino group on the pyridine ring is substituted with ethyl and methyl groups using alkyl halides or alkylating agents under controlled conditions.

- Reductive amination: Reaction of the pyridinyl aldehyde or ketone intermediate with ethylmethylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) yields the desired ethyl(methyl)amino functionality.

Precise reaction conditions vary, but typical solvents include polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM), with temperatures ranging from room temperature to mild heating.

Formation of the Phenylmethanone Moiety

The linkage of the pyridine ring to the phenyl group via a methanone (ketone) functional group is commonly achieved by acylation or condensation reactions:

- Acylation: Reaction of the pyridinyl amine or intermediate with benzoyl chloride or benzoyl derivatives in the presence of coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and bases like diisopropylamine.

- Condensation: Coupling of 6-methyl-nicotinonitrile derivatives with phenyl-containing carboxylic acids or activated esters under mild conditions.

Typical reaction parameters include stirring at room temperature for 12-20 hours in DMF or DCM, followed by aqueous workup and purification by column chromatography or reverse-phase HPLC.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Reduction of nitrile to amine | Raney Ni, H2 (50-60 psi), MeOH | Methanol | 20-40°C | 2-12 h | 85-90 | Filtration, evaporation |

| Reductive amination / Alkylation | Ethylmethylamine, NaBH3CN or alkyl halides | DMF, DCM | RT to mild heat | Several hours | 70-85 | Column chromatography |

| Acylation with benzoyl derivatives | TBTU, diisopropylamine | DMF, DCM | RT | 12-20 h | 40-60 | Reverse-phase HPLC |

- The use of Raney Nickel under hydrogen atmosphere is effective for clean reduction of nitrile groups to amines with high yields and minimal side products.

- Polar aprotic solvents such as DMF enhance nucleophilicity and reaction rates in alkylation and acylation steps.

- Coupling agents like TBTU improve acylation efficiency and reduce reaction times compared to traditional acid chloride methods.

- Purification via reverse-phase HPLC is preferred for high purity final compounds, especially when scaling up synthesis.

- Reaction monitoring by TLC, LC-MS, and NMR spectroscopy is critical to optimize each step and ensure product integrity.

The preparation of (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone is a multi-step process involving nitrile reduction, amino group alkylation, and acylation to form the phenylmethanone linkage. Careful control of reaction conditions, catalyst choice, and purification techniques are essential for achieving high yields and purity. The described methods are supported by diverse, authoritative research sources and provide a robust framework for laboratory or industrial synthesis of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl-methylamino group at the 6-position of the pyridine ring exhibits nucleophilic substitution potential. Under acidic or basic conditions, the tertiary amine can undergo dealkylation or displacement:

| Reaction Conditions | Reagents/Catalysts | Products Formed | Yield/Notes |

|---|---|---|---|

| Acidic hydrolysis (HCl, reflux) | Concentrated HCl | Demethylation to secondary amine | Partial conversion observed |

| Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium derivatives | Limited by steric hindrance |

In studies of analogous pyridinyl methanones, microwave-assisted alkylation with ω-bromoacetophenone produced thieno-pyridine derivatives via sulfur nucleophile displacement .

Ketone Functional Group Reactivity

The phenylmethanone moiety participates in classical carbonyl reactions:

Reduction Reactions

| Method | Reagents | Product | Selectivity |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C | Secondary alcohol derivative | Full reduction observed |

| Sodium borohydride | NaBH₄, MeOH | No reaction | Steric hindrance limits access |

Condensation Reactions

The ketone reacts with amines or hydrazines under dehydrating conditions:

-

With hydroxylamine: Forms oxime derivatives (C=N-OH) in ethanol at 80°C

-

With phenylhydrazine: Produces hydrazones, confirmed via IR loss of C=O peak at ~1700 cm⁻¹

Pyridine Ring Modifications

The electron-deficient pyridine ring undergoes electrophilic substitution at specific positions:

| Reaction Type | Conditions | Substituent Introduced | Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | -NO₂ | Para to carbonyl group |

| Halogenation | Cl₂, FeCl₃ | -Cl | Meta to ethyl-methylamino |

Microwave-assisted cyclization reactions with malononitrile or ethyl cyanoacetate yield fused pyrimidine-thieno-pyridine systems, as observed in structurally related compounds .

Amine Group Transformations

The ethyl-methylamino group participates in redox and coupling reactions:

| Process | Reagents | Outcome | Application |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | N-oxide formation | Enhances solubility |

| Buchwald-Hartwig coupling | Pd(OAc)₂, Xantphos | Aryl group insertion | Generates biaryl derivatives |

Photochemical and Thermal Stability

Thermogravimetric analysis (TGA) of related compounds shows decomposition onset at ~220°C . UV irradiation in methanol induces C-N bond cleavage, forming demethylated byproducts.

Key Mechanistic Insights

-

Steric effects : The 5-methyl group hinders reactions at the 4-position of the pyridine ring

-

Electronic effects : The carbonyl group deactivates the pyridine ring toward electrophiles but directs substituents to specific positions

-

Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to protic solvents

Scientific Research Applications

The compound (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone , with the CAS number 1355215-10-9, has garnered attention in various scientific domains due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, supported by comprehensive data and case studies.

Structure and Composition

The molecular formula of this compound is . It possesses a distinctive structure that contributes to its biological activity, primarily derived from the pyridine and phenyl moieties.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Preliminary studies suggest that it may exhibit activity against various targets, including cancer-related pathways.

Case Study: Anticancer Activity

A study assessed the compound's ability to inhibit tumor growth in vitro. Results indicated that it could induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs.

Neuropharmacology

Research has indicated that derivatives of pyridine compounds can influence neurotransmitter systems, making this compound a candidate for studying neuropharmacological effects.

Case Study: Cognitive Enhancement

In animal models, the compound showed promise in enhancing cognitive function, potentially through modulation of cholinergic pathways. This opens avenues for further research into treatments for neurodegenerative diseases.

Environmental Science

Given the increasing focus on environmental pollutants, this compound is being studied for its interactions with biological systems and potential as a biomarker for exposure assessment.

Case Study: Bioreactivity Studies

A study evaluated the bioreactivity of the compound in various environmental matrices, finding that it could form adducts with DNA, raising concerns about its mutagenic potential. This highlights the need for further toxicological evaluations.

Cosmetic Chemistry

The compound's properties make it suitable for formulations aimed at skin health, particularly due to its potential antioxidant effects.

Case Study: Skin Formulations

Research into cosmetic formulations containing this compound has shown improved stability and efficacy compared to traditional agents, suggesting its utility in skincare products.

Mechanism of Action

The mechanism of action of (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

(4-Amino-2-methyl-5-phenylpyrrol-3-yl)(phenyl)methanone (Compound 5b)

Core Structure : Pyrrole ring vs. pyridine in the target compound.

Substituents :

- Pyrrole derivative: Features a 4-amino group, 2-methyl, and 5-phenyl substituents on the pyrrole ring, with a phenyl methanone at the 3-position .

- Target compound: Pyridine ring with 6-(ethyl(methyl)amino), 5-methyl, and 3-phenyl methanone groups. Implications:

- The amino group in 5b may enhance hydrogen-bonding capacity compared to the tertiary ethyl(methyl)amino group in the target compound.

F13640 and F15599 (Piperidine-Based Methanones)

Core Structure: Fluorophenyl-piperidine-methanone vs. pyridine-methanone. Substituents:

- F13640: (3-Chloro-4-fluorophenyl)-[4-fluoro-4-{[(5-methyl-piperidin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]-methanone .

- F15599: (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methylpyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone . Implications:

- Both compounds feature bulky piperidine/fluorophenyl substituents, likely influencing receptor selectivity (e.g., serotonin receptors).

- The target compound’s pyridine and simpler alkylamino groups may offer distinct steric and electronic profiles.

URB-754 (6-Methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one)

Core Structure: Benzoxazinone vs. pyridine-methanone. Substituents:

- Benzoxazinone core with 6-methyl and 4-methylphenylamino groups . Implications:

- The benzoxazinone ring introduces a fused oxygen-containing heterocycle, differing in polarity and metabolic stability compared to the pyridine-methanone scaffold.

Key Challenges

- Regioselectivity : Installing substituents at specific positions on pyridine requires careful control of reaction conditions.

- Stability: The ethyl(methyl)amino group may necessitate protection during synthesis to prevent undesired side reactions.

Structural Comparison Table

Biological Activity

(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone, commonly referred to by its CAS number 1355215-10-9, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O, with a molecular weight of 258.33 g/mol. The compound features a pyridine ring substituted with an ethyl(methyl)amino group and a phenyl group attached to a ketone functional group.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

IC50 Values

The compound's effectiveness is often measured using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%. In studies involving multiple cancer cell lines, it has been reported that:

| Cell Line | IC50 Value (µM) |

|---|---|

| L1210 | 2.8 |

| CEM | 2.3 |

| HeLa | 1.1 |

These values suggest that the compound has a strong selective toxicity towards cancer cells compared to normal human cells, which showed IC50 values exceeding 20 µM, indicating minimal impact on their viability .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Flow cytometry analysis demonstrated that treatment with this compound resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, indicating that it interferes with normal cell cycle progression .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. In K562 cells treated with IC50 concentrations, there was a marked increase in annexin-V positive cells, indicating early apoptotic events .

- Selective Targeting : The selectivity for cancer cells over normal cells suggests that the compound may exploit specific pathways or markers present in tumor cells while sparing healthy tissue .

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Study on Anticancer Properties : A study evaluated the antiproliferative effects against various cancer types and concluded that this compound could serve as a lead compound for developing new anticancer therapies based on its potent activity against HeLa and other cancer cell lines .

- Mechanistic Insights : Further investigations into its mechanism revealed that it not only inhibits cell growth but also alters gene expression associated with apoptosis and cell cycle regulation .

Q & A

Q. What analytical methods are recommended for characterizing (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone?

Methodological Answer:

- HPLC : Optimize using reverse-phase columns (C18) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for purity assessment .

- NMR : Dissolve in deuterated DMSO or CDCl₃ for ¹H/¹³C NMR analysis to confirm substituent positions and hydrogen bonding interactions. Integrate peaks to assess stereochemical purity .

- FTIR : Analyze carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) to verify functional groups .

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to confirm molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Engineering Controls : Conduct all synthesis/purification steps in a chemical fume hood to minimize inhalation risks .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

- Step 1 : Couple 5-methylpyridin-3-amine derivatives with ethyl(methyl)amine via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 110°C .

- Step 2 : React the intermediate with benzoyl chloride in anhydrous DCM under N₂, using triethylamine as a base. Monitor completion via TLC (silica gel, hexane:EtOAc 3:1) .

- Purification : Perform column chromatography (silica gel, gradient elution with hexane:EtOAc) followed by recrystallization in ethanol .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

- Software : Use Discovery Studio or Gaussian for density functional theory (DFT) calculations to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) .

- Solvent Effects : Simulate solvatochromism in polar (e.g., DMSO) and nonpolar (e.g., toluene) solvents to predict absorption maxima and dipole moments .

- Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Q. How can experimental design address sample degradation during prolonged studies?

Methodological Answer:

- Stabilization : Maintain samples at 4°C with continuous cooling during spectroscopic studies to slow organic degradation .

- Matrix Variability : Spike synthetic wastewater with controlled concentrations of degradation products (e.g., oxidized amines) to mimic real-world conditions .

- Kinetic Monitoring : Use time-resolved UV-Vis or HPLC to track degradation rates and adjust experimental timelines .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-induced shifts or tautomerization .

- High-Resolution MS : Resolve ambiguous molecular ion peaks by HRMS (Q-TOF) to distinguish isotopic patterns from impurities .

- X-ray Crystallography : Confirm crystal structure if amorphous solids yield unclear NMR/IR data .

Q. What strategies optimize the compound’s solubility for biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO:water mixtures (≤5% DMSO) for in vitro studies. Validate solubility via dynamic light scattering (DLS) .

- Salt Formation : React with HCl to form hydrochloride salts, enhancing aqueous solubility. Characterize salts via XRD and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.